molecular formula C22H23N3O3 B12124760 Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate

Cat. No.: B12124760
M. Wt: 377.4 g/mol
InChI Key: FIUIIDOAFAVPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate is a complex organic compound that belongs to the class of indoloquinoxaline derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate typically involves a multi-step process. One common method is the cyclocondensation of appropriate starting materials to form the indoloquinoxaline core, followed by esterification to introduce the pentyl acetate group. The reaction conditions often include the use of solvents such as toluene, ethyl acetate, or chloroform, and catalysts to facilitate the cyclocondensation reaction .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indoloquinoxaline derivatives.

Scientific Research Applications

Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pentyl 2-(2-methoxyindolo[2,3-b]quinoxalin-5-yl)acetate include other indoloquinoxaline derivatives, such as:

Uniqueness

This compound is unique due to its specific structural features, such as the methoxy group and the pentyl acetate ester. These features may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methoxy group can influence the compound’s electronic properties, while the pentyl acetate ester may affect its solubility and interaction with biological targets.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

pentyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C22H23N3O3/c1-3-4-7-12-28-20(26)14-25-19-11-10-15(27-2)13-16(19)21-22(25)24-18-9-6-5-8-17(18)23-21/h5-6,8-11,13H,3-4,7,12,14H2,1-2H3

InChI Key

FIUIIDOAFAVPHU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.